Cas no 39175-64-9 ((2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride)
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoyl chloride,3-(2,4-dichlorophenyl)-
- (2E)-3-(2,4-DICHLOROPHENYL)ACRYLOYL CHLORIDE
- (E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride
- (2E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride
- 3-(2,4-dichlorophenyl)prop-2-en-1-oyl chloride
- ALBB-011754
- BB 0257766
- BBL015041
- MFCD09752199
- SCHEMBL1193408
- DTXSID50514703
- AKOS005173522
- 39175-64-9
- VS-04814
- (E)-3-(2,4-dichlorophenyl)acryloyl chloride
- 82476-04-8
- 3-(2,4-DICHLOROPHENYL)-2-PROPENOYLHLORIDE
- (2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride
-
- Inchi: 1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H/b4-2+
- InChI Key: BEFNRKXKWVDOFW-DUXPYHPUSA-N
- SMILES: ClC1C=C(C=CC=1/C=C/C(=O)Cl)Cl
Computed Properties
- Exact Mass: 233.94100
- Monoisotopic Mass: 233.940598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.77200
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E335323-50mg |
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride |
39175-64-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E335323-100mg |
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride |
39175-64-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E335323-500mg |
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride |
39175-64-9 | 500mg |
$ 275.00 | 2022-06-05 | ||
| A2B Chem LLC | AF69172-500mg |
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride |
39175-64-9 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AF69172-1g |
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride |
39175-64-9 | >95% | 1g |
$439.00 | 2024-04-20 | |
| Key Organics Ltd | VS-04814-1g |
(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl chloride |
39175-64-9 | >90% | 1g |
£211.00 | 2025-02-08 |
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride
Introduction to (2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride (CAS No. 39175-64-9)
(2E)-3-(2,4-Dichlorophenyl)acryloyl Chloride, with the chemical formula C₉H₅Cl₃NO₂ and CAS number 39175-64-9, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention due to its utility in the development of novel agrochemicals and biologically active molecules. The presence of both acryloyl and chloro substituents makes it a valuable building block for further functionalization, enabling the creation of complex structures with tailored properties.
The< strong> acryloyl chloride moiety is particularly noteworthy for its reactivity in forming amides, esters, and other derivatives through nucleophilic addition reactions. This feature has been exploited in various synthetic pathways, including the preparation of peptide mimetics and drug candidates. Additionally, the< strong> 2,4-dichlorophenyl group introduces electronic and steric effects that can modulate the biological activity of the resulting compounds. Such modifications are crucial in optimizing pharmacokinetic profiles and target specificity.
In recent years, there has been a surge in research focused on developing environmentally friendly and sustainable synthetic methods. The< strong> (2E)-3-(2,4-dichlorophenyl)acryloyl chloride intermediate plays a pivotal role in these efforts by serving as a precursor for biodegradable polymers and green chemistry applications. Its incorporation into renewable resources-based materials has led to innovations in polymer science, where it contributes to the development of lightweight yet robust materials suitable for industrial applications.
The pharmaceutical industry has also leveraged this compound for its potential in treating a wide range of diseases. Researchers have investigated its derivatives as inhibitors of enzymes involved in metabolic pathways associated with inflammation and cancer. For instance, studies have shown that certain analogs of< strong> (2E)-3-(2,4-dichlorophenyl)acryloyl chloride exhibit significant anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory enzymes. These findings highlight the compound's therapeutic promise and its potential as a scaffold for drug discovery.
Moreover, the< strong> CAS no. 39175-64-9 identifier ensures consistency and traceability in research and industrial settings. This standardized nomenclature facilitates accurate documentation and communication among scientists worldwide, ensuring that experiments are reproducible and data is interoperable across different laboratories. The compound's well-documented properties, including its solubility, stability, and reactivity, further enhance its utility as a reliable synthetic intermediate.
The synthesis of< strong> (2E)-3-(2,4-dichlorophenyl)acryloyl chloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic systems have enabled more efficient production methods, reducing waste and energy consumption. These improvements align with global trends toward greener chemistry practices, where minimizing environmental impact is paramount.
In conclusion, the< strong> (2E)-3-(2,4-dichlorophenyl)acryloyl chloride compound represents a cornerstone in modern chemical synthesis. Its versatility as an intermediate has opened doors to numerous applications in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new possibilities for this compound and its derivatives, its importance is likely to grow even further. The ongoing development of innovative synthetic routes ensures that< strong> CAS no. 39175-64-9 will remain a key player in advancing scientific knowledge and industrial progress.
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